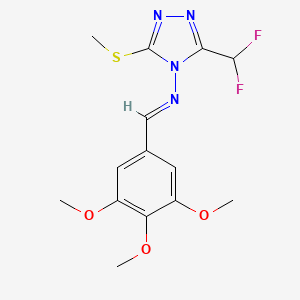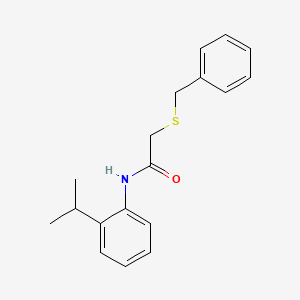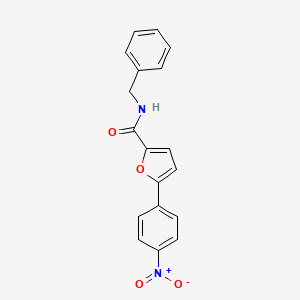![molecular formula C16H14Cl2N2O2 B5767983 N-{4-[acetyl(methyl)amino]phenyl}-2,5-dichlorobenzamide](/img/structure/B5767983.png)
N-{4-[acetyl(methyl)amino]phenyl}-2,5-dichlorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[acetyl(methyl)amino]phenyl}-2,5-dichlorobenzamide, commonly known as AMACR inhibitor, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of alpha-methylacyl-CoA racemase (AMACR), an enzyme that plays a critical role in the metabolism of fatty acids. AMACR is overexpressed in various types of cancer, including prostate cancer, and has been identified as a potential therapeutic target.
Mecanismo De Acción
N-{4-[acetyl(methyl)amino]phenyl}-2,5-dichlorobenzamide inhibitor works by inhibiting the activity of this compound, which is involved in the metabolism of fatty acids. This compound catalyzes the conversion of pristanoyl-CoA to C27-bile acid intermediates, which are essential for the synthesis of bile acids. Inhibition of this compound leads to the accumulation of pristanoyl-CoA and a decrease in bile acid synthesis. This, in turn, leads to the suppression of cancer cell growth and the prevention of metabolic disorders.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to have several biochemical and physiological effects. In cancer cells, this compound inhibition leads to the suppression of cancer cell growth and the induction of apoptosis. In addition, this compound inhibitor has been shown to inhibit the migration and invasion of cancer cells. In metabolic disorders, this compound inhibition leads to the reduction of hepatic steatosis and the improvement of insulin sensitivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{4-[acetyl(methyl)amino]phenyl}-2,5-dichlorobenzamide inhibitor has several advantages for lab experiments. It is a potent and specific inhibitor of this compound, which makes it an ideal tool for studying the role of this compound in cancer and metabolic disorders. However, this compound inhibitor also has some limitations. It is a relatively new compound, and its long-term effects are not yet fully understood. In addition, its effectiveness may vary depending on the type of cancer or metabolic disorder being studied.
Direcciones Futuras
There are several future directions for the study of N-{4-[acetyl(methyl)amino]phenyl}-2,5-dichlorobenzamide inhibitor. One area of research is the development of more potent and selective inhibitors of this compound. Another area of research is the identification of biomarkers that can predict the response to this compound inhibition in cancer patients. Additionally, the use of this compound inhibitor as a combination therapy with other cancer treatments is being explored. Finally, the potential use of this compound inhibitor in the treatment of other metabolic disorders, such as obesity and type 2 diabetes, is also an area of interest.
Métodos De Síntesis
The synthesis of N-{4-[acetyl(methyl)amino]phenyl}-2,5-dichlorobenzamide inhibitor involves several steps. The starting material is 2,5-dichlorobenzoyl chloride, which is reacted with 4-aminophenylacetic acid to form N-(4-carboxyphenyl)-2,5-dichlorobenzamide. The carboxylic acid group is then protected with a tert-butyloxycarbonyl (Boc) group, and the amine group is acetylated to form this compound. The Boc group is then removed to obtain the final product.
Aplicaciones Científicas De Investigación
N-{4-[acetyl(methyl)amino]phenyl}-2,5-dichlorobenzamide inhibitor has been extensively studied for its potential therapeutic applications in cancer treatment. In prostate cancer, this compound is overexpressed, and its inhibition can lead to the suppression of cancer cell growth. This compound inhibitor has also been shown to be effective in inhibiting the growth of other cancer cell lines, including breast, colon, and lung cancer. In addition to cancer treatment, this compound inhibitor has also been studied for its potential use in the treatment of metabolic disorders, such as non-alcoholic fatty liver disease.
Propiedades
IUPAC Name |
N-[4-[acetyl(methyl)amino]phenyl]-2,5-dichlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O2/c1-10(21)20(2)13-6-4-12(5-7-13)19-16(22)14-9-11(17)3-8-15(14)18/h3-9H,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHNSBNNFZLNQTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-dihydro-1H-inden-5-yl[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5767902.png)

![N-[2-(aminocarbonyl)phenyl]-3,4-dichlorobenzamide](/img/structure/B5767921.png)
![N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5767933.png)
![2-[(5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N'-(2-quinoxalinylmethylene)acetohydrazide](/img/structure/B5767946.png)

![2-amino-4-(4-methylphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5767959.png)
![3-chloro-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5767960.png)
![3-methyl-4-(4-methylphenyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5767964.png)
![ethyl 5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B5767970.png)



![N'-{[(2-methoxyphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5767993.png)